molecular formula C19H13ClF5N3O3S B11508897 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B11508897
M. Wt: 493.8 g/mol
InChI Key: IQROKGRCDGKGKG-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of functional groups, including chloro, difluoromethoxy, furan, and trifluoromethyl, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the chloro(difluoro)methoxy group through nucleophilic substitution reactions.

    Cyclization: Formation of the pyrimidine ring via cyclization reactions involving furan derivatives.

    Thioether Formation: Introduction of the sulfanyl group through thioether formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the furan moiety, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain protein targets, while the furan moiety can facilitate interactions with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan moiety provides additional sites for chemical modification.

Properties

Molecular Formula

C19H13ClF5N3O3S

Molecular Weight

493.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methylacetamide

InChI

InChI=1S/C19H13ClF5N3O3S/c1-28(11-4-6-12(7-5-11)31-19(20,24)25)16(29)10-32-17-26-13(14-3-2-8-30-14)9-15(27-17)18(21,22)23/h2-9H,10H2,1H3

InChI Key

IQROKGRCDGKGKG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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